molecular formula C13H19N B3283199 (R)-2-Phenethylpiperidine CAS No. 763067-36-3

(R)-2-Phenethylpiperidine

Cat. No.: B3283199
CAS No.: 763067-36-3
M. Wt: 189.3 g/mol
InChI Key: MOUYVILUKZKNDE-CYBMUJFWSA-N
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Description

®-2-Phenethylpiperidine is a chiral compound belonging to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a phenethyl group attached to the nitrogen atom of the piperidine ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Phenethylpiperidine can be achieved through several methods. One common approach involves the reductive amination of phenylacetaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.

Another method involves the catalytic hydrogenation of 2-phenethylpyridine using a chiral catalyst to obtain the desired ®-enantiomer. This process requires precise control of reaction conditions, including temperature, pressure, and the choice of catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-2-Phenethylpiperidine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the desired enantiomer. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity ®-2-Phenethylpiperidine.

Chemical Reactions Analysis

Types of Reactions

®-2-Phenethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert ®-2-Phenethylpiperidine to its corresponding amine or other reduced forms.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

®-2-Phenethylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Medicine: ®-2-Phenethylpiperidine derivatives are investigated for their potential therapeutic effects, including analgesic and antidepressant properties.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Phenethylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Phenethylpiperidine: The enantiomer of ®-2-Phenethylpiperidine with a different spatial arrangement of atoms.

    2-Phenylpiperidine: A compound with a phenyl group attached to the piperidine ring.

    N-Phenethylpiperidine: A compound with a phenethyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness

®-2-Phenethylpiperidine is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer and other similar compounds. The chiral nature of the compound can influence its binding affinity and selectivity for various molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(2R)-2-(2-phenylethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUYVILUKZKNDE-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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